2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N4O/c10-6-7(9(11)12)15-16(3-5(17)14-13)8(6)4-1-2-4/h4,9H,1-3,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRVLEHVSUPVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)NN)C(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, cyclopropyl, and difluoromethyl groups. The final step involves the formation of the acetohydrazide moiety.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Substituents: The chloro, cyclopropyl, and difluoromethyl groups are introduced through various substitution reactions. For example, the chloro group can be added via chlorination, while the cyclopropyl group can be introduced through cyclopropanation reactions.
Formation of Acetohydrazide: The final step involves the reaction of the substituted pyrazole with acetic acid hydrazide under reflux conditions to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated through in vitro assays, demonstrating its potential to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The structure of the pyrazole ring contributes significantly to its electron-donating ability, enhancing its antioxidant activity.
Anti-inflammatory Effects
Studies have also suggested that derivatives of this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in cellular models, indicating potential applications in treating inflammatory diseases such as arthritis and psoriasis .
Agricultural Applications
Fungicidal Activity
In agricultural settings, compounds similar to this compound have been investigated for their fungicidal properties. Research indicates that these pyrazole derivatives can inhibit fungal growth effectively, making them suitable candidates for developing new fungicides . Their efficacy against pathogenic fungi could lead to safer and more effective agricultural practices.
Herbicidal Potential
Some studies suggest that pyrazole derivatives can also exhibit herbicidal activity. The ability to disrupt specific biochemical pathways in plants may allow these compounds to act as selective herbicides, minimizing damage to non-target species while controlling weed populations .
Synthesis and Characterization
The synthesis of this compound typically involves the cyclocondensation of appropriate hydrazines with acetic acid derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, antioxidant, anti-inflammatory | Effective against E. coli, antioxidant activity confirmed |
| Agricultural Science | Fungicidal and herbicidal | Inhibitory effects on fungal growth noted |
| Synthesis | Cyclocondensation methods | Confirmed via NMR and MS |
Mechanism of Action
The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (CF₃) vs.
- Cyclopropyl vs. Methyl : Cyclopropyl substitution introduces steric hindrance and conformational constraints, which may influence binding affinity in biological systems .
Physicochemical Properties
Melting Points and Stability
- Target Compound: No direct melting point data available.
- Analogues :
- Compounds with trifluoromethyl groups (e.g., ) exhibit melting points in the range of 134–190°C , consistent with crystalline stability due to strong intermolecular interactions (e.g., hydrogen bonding and halogen interactions) .
- Hydrazide derivatives with aromatic substituents (e.g., ) show higher melting points (>200°C) due to extended π-π stacking .
Spectral Data
Biological Activity
The compound 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide (CAS Number: 1002032-77-0) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by various research findings, case studies, and data tables.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClF2N2O |
| Molecular Weight | 220.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1002032-77-0 |
The structure of this compound features a pyrazole ring substituted with a chlorinated cyclopropyl group and a difluoromethyl moiety, which contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study found that related pyrazole compounds showed notable activity against various bacterial strains and fungi. The presence of the difluoromethyl group in the structure enhances lipophilicity, potentially increasing membrane permeability and leading to greater antimicrobial efficacy .
Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer properties. A series of studies demonstrated that compounds similar to this compound exhibited inhibitory effects on cancer cell lines. For example, one study evaluated the cytotoxicity of several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) and found promising results indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), in vitro. This suggests that this compound may possess similar anti-inflammatory properties .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the interaction with specific molecular targets—such as enzymes or receptors involved in inflammatory pathways or cancer progression—plays a crucial role. The unique substitution pattern on the pyrazole ring may enhance binding affinity to these targets .
Study 1: Antimicrobial Evaluation
In a comparative study of various pyrazole derivatives, including this compound, researchers tested the compounds against several bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). The results indicated that the compound exhibited moderate to strong antimicrobial activity compared to standard antibiotics .
Study 2: Anticancer Activity in Breast Cancer Models
Another significant study evaluated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as an effective anticancer agent .
Q & A
Q. Characterization methods :
- TLC monitors reaction progress.
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions.
- HRMS validates molecular weight and purity (>95%) .
Basic: How do functional groups (e.g., difluoromethyl, cyclopropyl) influence the compound’s reactivity and bioactivity?
Answer:
- Difluoromethyl : Enhances metabolic stability and lipophilicity, improving membrane permeability. It also acts as a bioisostere for hydroxyl or methyl groups, modulating target binding .
- Cyclopropyl : Restricts conformational flexibility, potentially increasing selectivity for enzymatic pockets .
- Chloro group : Electron-withdrawing effects stabilize the pyrazole ring and influence electronic interactions with biological targets .
Q. Methodological validation :
- SAR studies : Compare analogs lacking specific groups to assess activity changes.
- Computational docking : Models interactions with enzymes (e.g., BioA in bacterial biotin synthesis) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during cyclopropylation reduce side reactions.
- Catalyst selection : Use Pd(OAc)₂ for efficient difluoromethylation (yield increase from 45% to 72%) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during coupling steps .
Q. Validation :
- DoE (Design of Experiments) : Statistically identifies optimal conditions.
- HPLC-PDA : Quantifies purity post-optimization .
Advanced: What mechanisms underlie its reported antibacterial activity, and how can contradictory data across studies be resolved?
Answer:
Q. Addressing contradictions :
- Strain variability : Test activity against Gram-negative (e.g., P. aeruginosa) vs. Gram-positive pathogens.
- Media composition : Biotin-rich media may mask BioA inhibition, leading to false negatives .
Advanced: How can structural analogs be designed to enhance anticancer activity while minimizing toxicity?
Answer:
Design strategies :
- Heterocyclic fusion : Attach coumarin or triazole moieties to improve DNA intercalation (e.g., coumarin-acetohydrazide hybrids) .
- Prodrug approaches : Mask hydrazide functionality with pH-sensitive protectors for tumor-targeted release .
Q. Evaluation :
- MTT assays : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293).
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and carbon骨架 (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
- FT-IR : Identifies hydrazide N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- XRD : Resolves crystal packing and stereochemistry (e.g., dihedral angles between pyrazole and acetohydrazide) .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for structural analogs?
Answer:
- Meta-analysis : Compare datasets using standardized protocols (e.g., consistent MTT assay conditions) .
- Structural validation : Re-synthesize disputed analogs and characterize them via XRD/NMR to rule out isomerism or impurities .
- Target profiling : Use kinome-wide screening to identify off-target effects that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
